molecular formula C17H14N4 B1365896 3-Amino-5,8-diphenyl-1,2,4-triazocine

3-Amino-5,8-diphenyl-1,2,4-triazocine

Cat. No.: B1365896
M. Wt: 274.32 g/mol
InChI Key: KEVVTXYCISWZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5,8-diphenyl-1,2,4-triazocine (CAS: 109367-42-2) is a nitrogen-containing heterocyclic compound characterized by an eight-membered 1,2,4-triazocine ring system substituted with an amino group and two phenyl groups at positions 5 and 6. The compound’s unique triazocine core distinguishes it from smaller heterocycles like triazines or pyridines, which may influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C17H14N4

Molecular Weight

274.32 g/mol

IUPAC Name

(1E,2Z,4E,6Z)-5,8-diphenyl-1,2,4-triazocin-3-amine

InChI

InChI=1S/C17H14N4/c18-17-19-15(13-7-3-1-4-8-13)11-12-16(20-21-17)14-9-5-2-6-10-14/h1-12H,(H2,18,19,21)

InChI Key

KEVVTXYCISWZBK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C/2=N/C(=N\N=C(/C=C2)\C3=CC=CC=C3)/N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN=C(C=C2)C3=CC=CC=C3)N

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison of Ring Systems and Substituents

The table below highlights structural differences between 3-amino-5,8-diphenyl-1,2,4-triazocine and analogous heterocyclic compounds:

Compound Name Ring System Key Substituents Molecular Formula Applications/Properties Reference
This compound 1,2,4-triazocine Amino, 5- and 8-phenyl Not provided Research use (potential bioactivity)
1,3,5-Triazin-2-yl derivatives (e.g., 8e) 1,3,5-triazine Phenoxy, tert-butyl, benzoate C30H32N4O4 Agrochemical intermediates
(3R,5R)-3-(p-Anisyl)-2,8-diphenyl-1,6-dioxa-2,8-diazaspiro[4.4]nonane-7,9-dione Spiro[4.4]nonane p-Anisyl, phenyl, diketone Not provided Synthetic intermediates
Picloram (Tordon) Picolinic acid Amino, trichloro, carboxylic acid C6H3Cl3N2O2 Herbicide (auxin-like activity)
6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine Triazolo-phthalazine Methoxybenzylidene hydrazine, fused rings C19H15N5O Not specified (heterocyclic research)
Key Observations:

Ring Size and Flexibility : The eight-membered triazocine ring offers greater conformational flexibility compared to six-membered triazines or rigid spiro systems. This flexibility may influence binding interactions in biological systems or crystallization behavior .

Substituent Effects: The phenyl groups in this compound may enhance π-π stacking interactions, similar to aryl-substituted triazines and spiro compounds . However, unlike picloram (a picolinic acid derivative with herbicidal activity), the absence of a carboxylic acid group in the triazocine suggests divergent biological mechanisms .

Synthetic Complexity : Triazocines are less commonly reported than triazines or spiro compounds, implying more challenging synthetic routes. For example, triazines are often synthesized via nucleophilic substitution (e.g., ), whereas triazocines may require specialized cyclization strategies .

Functional and Application-Based Differences

  • Agrochemical Potential: While picloram () and triazine derivatives () are established agrochemicals, the herbicidal or growth-regulating activity of this compound remains unexplored. Its amino group could mimic auxin-like activity, but structural differences (e.g., lack of chlorine substituents) may limit this .
  • Pharmaceutical Relevance: Aryl-substituted heterocycles like the spiro compound in and triazolo-phthalazine in are often explored for drug discovery.

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